molecular formula C21H30O5 B1259564 19-O-Carboxymethoxytestosterone CAS No. 67992-78-3

19-O-Carboxymethoxytestosterone

Cat. No.: B1259564
CAS No.: 67992-78-3
M. Wt: 362.5 g/mol
InChI Key: RVZZNRRLHHTDMN-JPRZGNOKSA-N
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Description

19-O-Carboxymethoxytestosterone (IUPAC name: 2-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]acetic acid) is a synthetic steroid derivative characterized by a carboxymethoxy (-OCH₂COOH) group at the C19 position of the testosterone backbone. Its molecular formula is C₂₁H₃₀O₅, with a molecular weight of 362.46 g/mol .

Structurally, the carboxymethoxy group replaces the 19-methyl group in traditional testosterone derivatives, altering steric and electronic interactions with steroid receptors. The compound’s synthetic pathway likely involves esterification or etherification of 19-hydroxytestosterone, as inferred from its structural relationship to 19-hydroxytestosterone-19-CME described in .

Properties

CAS No.

67992-78-3

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

2-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]acetic acid

InChI

InChI=1S/C21H30O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-18,23H,2-9,11-12H2,1H3,(H,24,25)/t15-,16-,17-,18-,20-,21+/m0/s1

InChI Key

RVZZNRRLHHTDMN-JPRZGNOKSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COCC(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34COCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COCC(=O)O

Other CAS No.

67992-78-3

Synonyms

19-O-carboxymethoxytestosterone
T-19-CME
testosterone-19-CME
testosterone-19-O-carboxymethyl ethe

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of 19-O-Carboxymethoxytestosterone and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Group at C19 Key Structural Features
19-O-Carboxymethoxytestosterone C₂₁H₃₀O₅ 362.46 Carboxymethoxy (-OCH₂COOH) Polar side chain, enhanced water solubility
Testosterone C₁₉H₂₈O₂ 288.4 Methyl (-CH₃) Unmodified androgen backbone
19-Hydroxytestosterone C₁₉H₂₈O₃ 304.42 Hydroxyl (-OH) Intermediate in estrogen biosynthesis
Testosterone Caproate C₂₅H₃₈O₃ 386.6 Hexanoate ester (-OCOC₅H₁₁) Lipophilic, prolonged half-life
19-Norandrosterone C₁₈H₂₈O₂ 276.4 None (19-nor structure) Lacks C19 methyl group, metabolite of nandrolone

Key Observations :

  • Polarity: The carboxymethoxy group in 19-O-Carboxymethoxytestosterone increases polarity compared to testosterone (logP ~6.57 for 19-hydroxytestosterone vs.
  • Metabolic Stability : Unlike testosterone esters (e.g., testosterone caproate), which are designed for slow hydrolysis, the carboxymethoxy group may resist enzymatic degradation, as seen in similar carboxylated steroids .

Key Findings :

  • Androgenic Activity: The carboxymethoxy group likely reduces binding to the androgen receptor compared to testosterone, analogous to 19-nor compounds like 19-norandrosterone, which exhibit diminished androgenic effects .
  • Aromatase Interaction : Unlike 19-hydroxytestosterone, which is directly aromatized to estrogens , the carboxymethoxy modification may block aromatase activity, altering estrogen synthesis pathways.
  • Analytical Utility : 19-O-Carboxymethoxytestosterone is used as a reference standard in mass spectrometry and chromatography, similar to other modified steroids like desoxymethyltestosterone .

Research Implications

  • Synthetic Pathways : The synthesis of 19-O-Carboxymethoxytestosterone involves etherification at C19, a strategy also employed in creating prodrugs of corticosteroids .
  • Pharmacokinetics : Its polarity may favor renal excretion over hepatic metabolism, contrasting with lipophilic derivatives like testosterone caproate, which exhibit prolonged activity .

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